REACTION_CXSMILES
|
[CH3:1][CH:2]([C:7](=[O:12])[NH:8][CH2:9][C:10]#[CH:11])[C:3]([O:5][CH3:6])=[O:4]>CC#N>[CH3:11][C:10]1[O:12][C:7]([CH:2]([CH3:1])[C:3]([O:5][CH3:6])=[O:4])=[N:8][CH:9]=1
|
Name
|
|
Quantity
|
1.46 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)OC)C(NCC#C)=O
|
Name
|
AuCl3
|
Quantity
|
0.262 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 50° C. for 14 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography
|
Type
|
CUSTOM
|
Details
|
to give the indicated product (pale yellow oil)
|
Reaction Time |
14 h |
Name
|
|
Type
|
|
Smiles
|
CC1=CN=C(O1)C(C(=O)OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |